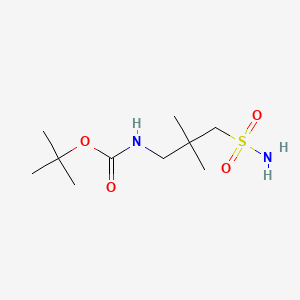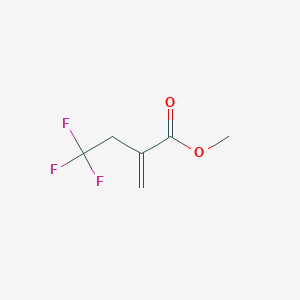
Methyl 4,4,4-trifluoro-2-methylidenebutanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4,4,4-trifluoro-2-methylidenebutanoate is a chemical compound with the molecular formula C6H7F3O2 and a molecular weight of 168.11 g/mol . It is characterized by the presence of a trifluoromethyl group and a methylidene group attached to a butanoate ester. This compound is primarily used in research and development settings, particularly in the field of organic chemistry.
Méthodes De Préparation
The synthesis of Methyl 4,4,4-trifluoro-2-methylidenebutanoate typically involves the esterification of 4,4,4-trifluoro-2-methylidenebutanoic acid with methanol. This reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the mixture to ensure complete esterification . Industrial production methods may involve similar processes but on a larger scale, with additional purification steps to ensure the compound’s purity.
Analyse Des Réactions Chimiques
Methyl 4,4,4-trifluoro-2-methylidenebutanoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the ester group into an alcohol group.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
Methyl 4,4,4-trifluoro-2-methylidenebutanoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its trifluoromethyl group makes it a valuable intermediate in the development of pharmaceuticals and agrochemicals.
Biology: Researchers use this compound to study the effects of trifluoromethyl groups on biological activity.
Medicine: It serves as a precursor in the synthesis of potential drug candidates.
Industry: The compound is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Methyl 4,4,4-trifluoro-2-methylidenebutanoate involves its interaction with various molecular targets, depending on its application. In organic synthesis, it acts as a reactive intermediate, participating in various chemical reactions to form desired products. The trifluoromethyl group can influence the compound’s reactivity and stability, making it a valuable tool in synthetic chemistry .
Comparaison Avec Des Composés Similaires
Methyl 4,4,4-trifluoro-2-methylidenebutanoate can be compared with other similar compounds, such as:
Ethyl 4,4,4-trifluoro-2-butynoate: This compound also contains a trifluoromethyl group but differs in its ester and alkyne functionalities.
4,4,4-Trifluoro-2-methyl-1-butanol: This compound has a similar trifluoromethyl group but features an alcohol group instead of an ester.
4,4,4-Trifluoro-2-methylbut-1-ene: This compound contains a trifluoromethyl group and an alkene functionality.
The uniqueness of this compound lies in its combination of a trifluoromethyl group and a methylidene group attached to a butanoate ester, which imparts distinct reactivity and properties.
Propriétés
Formule moléculaire |
C6H7F3O2 |
|---|---|
Poids moléculaire |
168.11 g/mol |
Nom IUPAC |
methyl 4,4,4-trifluoro-2-methylidenebutanoate |
InChI |
InChI=1S/C6H7F3O2/c1-4(5(10)11-2)3-6(7,8)9/h1,3H2,2H3 |
Clé InChI |
FONUBZVPWFOZCF-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C(=C)CC(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(5-bromofuran-2-yl)methyl]-N-[4-(dimethylcarbamoyl)phenyl]-2,4-dihydroxybenzamide](/img/structure/B13498078.png)
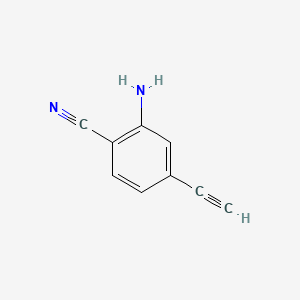
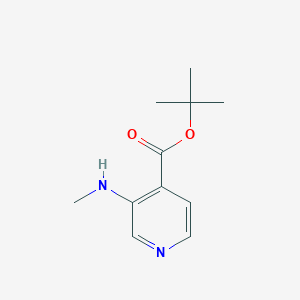
![1-[6-(Trifluoromethyl)pyridin-3-yl]cyclobutan-1-amine hydrochloride](/img/structure/B13498110.png)
![2-[3-Bromo-2-(methylsulfanyl)phenyl]ethan-1-amine hydrochloride](/img/structure/B13498118.png)
![2-(Piperidin-4-yl)-1H-benzo[d]imidazol-6-amine](/img/structure/B13498123.png)
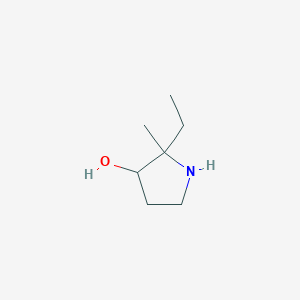
![5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)benzo[C]isoxazole](/img/structure/B13498138.png)
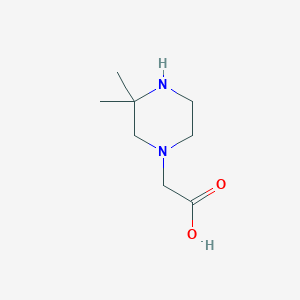
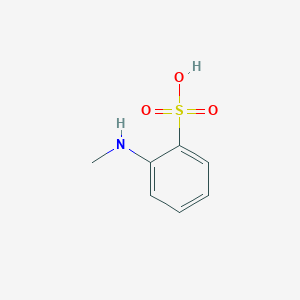
![(2S)-3-[(5S)-3-bromo-4,5-dihydro-1,2-oxazol-5-yl]-2-{[(tert-butoxy)carbonyl]amino}propanoic acid](/img/structure/B13498149.png)
![benzyl N-[(2S)-3-chloro-2-hydroxypropyl]carbamate](/img/structure/B13498151.png)
![(2R*)-2-amino-3-[(2S)-oxolan-2-yl]propanoic acid hydrochloride](/img/structure/B13498158.png)
